molecular formula C8H11BrN2O2 B1461848 tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate CAS No. 1448855-35-3

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate

Cat. No.: B1461848
CAS No.: 1448855-35-3
M. Wt: 247.09 g/mol
InChI Key: YFEMLWSJXURDIH-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate is a brominated pyrazole derivative widely employed as a versatile intermediate in medicinal chemistry and organic synthesis. Its structure features a tert-butoxycarbonyl (Boc) protective group at the pyrazole nitrogen and a bromine substituent at the 3-position. This compound is synthesized via Boc protection of 3-bromo-1H-pyrazole using Boc anhydride under basic conditions, achieving an 80.4% yield after recrystallization . Key physical properties include a melting point of 33–35°C and spectral data (¹H NMR: δ 1.58 (s, 9H), 6.72 (d, 1H), 8.30 (t, 1H)) confirming its purity and stability . The bromine atom at the 3-position enhances its reactivity in cross-coupling reactions, making it valuable for constructing complex heterocycles in drug discovery pipelines .

Properties

IUPAC Name

tert-butyl 3-bromopyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEMLWSJXURDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448855-35-3
Record name tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate
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Preparation Methods

Bromination of tert-Butyl 1H-pyrazole-1-carboxylate

The most straightforward approach is the bromination of tert-butyl 1H-pyrazole-1-carboxylate using bromine or N-bromosuccinimide (NBS) as the brominating agent.

  • Reaction Conditions:

    • Solvent: Inert solvents such as dichloromethane or chloroform.
    • Temperature: Low temperatures to avoid over-bromination and side reactions.
    • Time: Controlled to achieve selective monobromination.
  • Mechanism:

    • Electrophilic substitution at the 3-position of the pyrazole ring.
    • The tert-butyl ester group stabilizes the intermediate and prevents multiple substitutions.
  • Advantages:

    • High selectivity.
    • Good yields.
    • Scalable for industrial production.

Use of 3-Substituted Sulfonyloxy Pyrazole Carboxylates as Precursors

A patented method (CN114057686A) describes an alternative synthesis route involving:

  • Starting with 3-substituted sulfonyloxy pyrazole carboxylate intermediates.
  • Reacting these with inorganic bromide salts (e.g., sodium bromide, magnesium bromide, calcium bromide, zinc bromide, copper bromide) as brominating agents.
  • Reaction performed in organic solvents such as tetrahydrofuran, toluene, xylene, chlorobenzene, methyl ethyl ketone, acetonitrile, or N,N-dimethylformamide.

Reaction parameters:

Parameter Range/Options
Brominating agent NaBr, MgBr2, CaBr2, ZnBr2, CuBr
Solvent THF, toluene, xylene, chlorobenzene, MEK, etc.
Temperature 0–130 °C (optimal: 40–90 °C)
Reaction time 0.5–24 hours (optimal: 2–12 hours)
Molar ratio (Br salt) 0.5–3 equivalents (optimal: 1–1.5 equivalents)
  • Advantages:
    • Avoids use of hazardous brominating agents like tribromophosphine oxide.
    • Reduces generation of phosphorus-containing waste.
    • Environmentally friendlier and scalable.

Cyclocondensation Followed by Bromination

Another approach involves:

  • Cyclocondensation of substituted hydrazines with β-keto esters or acrylates to form the pyrazole ring with the tert-butyl carboxylate.
  • Subsequent bromination at the 3-position using NBS or bromine.

This method allows for structural diversity by varying the hydrazine or β-keto ester starting materials.

Purification and Characterization

  • Purification: Flash chromatography on silica gel with gradient elution (e.g., cyclohexane/ethyl acetate 0–30%) is commonly used to achieve >95% purity.
  • Characterization:
    • $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy confirm substitution patterns and tert-butyl integration.
    • High-resolution mass spectrometry (HRMS) validates molecular weight.
    • Infrared spectroscopy (IR) identifies functional groups, notably the ester carbonyl stretch.

Comparative Analysis of Preparation Methods

Method Brominating Agent(s) Solvents Temperature Range (°C) Reaction Time (h) Yield & Purity Environmental Impact
Direct bromination with Br2 or NBS Bromine, N-bromosuccinimide Dichloromethane, chloroform 0–25 1–6 High yield, high purity Moderate (use of halogenated solvents)
Sulfonyloxy pyrazole + inorganic bromide NaBr, MgBr2, CaBr2, ZnBr2, CuBr THF, toluene, xylene, chlorobenzene, etc. 40–90 2–12 High yield, good purity Lower (avoids phosphorus waste)
Cyclocondensation + bromination NBS or bromine Various organic solvents 0–50 Variable High yield, structural diversity Moderate

Research Findings and Notes

  • The use of inorganic bromide salts in the presence of suitable organic solvents provides a greener alternative to traditional brominating reagents, minimizing hazardous waste.
  • Reaction temperature and bromide equivalents are critical for optimizing yield and selectivity.
  • The tert-butyl ester group enhances the stability of intermediates and final products, facilitating purification and handling.
  • Industrial processes may employ continuous flow reactors for better control and scalability.
  • Bromination selectivity is influenced by solvent polarity and reaction temperature, with lower temperatures favoring monobromination.

Scientific Research Applications

Overview

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate is a versatile compound with significant applications in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by a bromine atom at the 3-position of the pyrazole ring and a tert-butyl ester group, contributes to its reactivity and biological activity.

Organic Synthesis

This compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block for constructing diverse pyrazole-based compounds.

Key Reactions:

  • Substitution Reactions: This compound can participate in nucleophilic substitution reactions, leading to the formation of tert-butyl 3-substituted-1H-pyrazole-1-carboxylates.
  • Coupling Reactions: It can also be involved in coupling reactions that yield various substituted pyrazole derivatives, expanding the library of pyrazole compounds available for research and development.

The biological activities of this compound have garnered attention in medicinal chemistry due to its potential therapeutic effects.

Biological Properties:

  • Anti-inflammatory Activity: Research indicates that pyrazole derivatives, including this compound, exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Antimicrobial Properties: The compound has shown promise as an antimicrobial agent, potentially useful in developing new antibiotics.
  • Anticancer Potential: Initial studies suggest that it may inhibit certain cancer cell lines, indicating potential as an anticancer agent.

Mechanism of Action:
The compound interacts with various biological targets, including:

  • Receptor Binding: It binds with high affinity to multiple receptors, influencing various signaling pathways.
  • Enzyme Inhibition: It inhibits key enzymes involved in oxidative phosphorylation, which can lead to reduced ATP production and impact cellular energy metabolism .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of various pyrazole derivatives, including this compound, demonstrating significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential utility in treating chronic inflammatory conditions.

Case Study 2: Antimicrobial Activity

Another research project focused on the antimicrobial efficacy of this compound against several bacterial strains. The findings indicated that it possesses notable antibacterial activity, supporting its role as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate depends on its specific applicationThe bromine atom can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties
Compound Name CAS Number Substituent Melting Point (°C) Key Reactivity
tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate 1448855-35-3 Br (3-position) 33–35 Cross-coupling, nucleophilic substitution
tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate 1150271-23-0 Br (4-position) N/A Limited data
tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate 186551-70-2 CH₃ (3-position) N/A Stable intermediate

Biological Activity

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a bromine atom at the 3-position of the pyrazole ring and a tert-butyl ester group, shows promise as an anti-inflammatory, antimicrobial, and potential anticancer agent. Its molecular formula is C10_{10}H12_{12}BrN3_{3}O2_{2}, with a molecular weight of approximately 247.09 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Binding : Pyrazole derivatives, including this compound, exhibit high affinity for multiple receptors, influencing various signaling pathways.
  • Enzyme Inhibition : It has been reported to inhibit key enzymes involved in oxidative phosphorylation, leading to reduced ATP production and impacting cellular energy metabolism.

Cellular Effects

The compound's influence on cellular processes includes:

  • Impact on Cell Signaling : By affecting cell signaling pathways, this compound can alter gene expression and cellular metabolism.
  • Subcellular Localization : The localization of this compound within specific organelles is crucial for its biological effects, which may vary based on environmental conditions such as solvent type.

Anti-inflammatory Activity

Research indicates significant anti-inflammatory properties:

  • In Vivo Studies : Compounds structurally related to this compound have demonstrated potent anti-inflammatory effects in carrageenan-induced rat paw edema models. For instance, some derivatives showed an effectiveness greater than that of established anti-inflammatory drugs like celecoxib .
  • COX Inhibition : Specific studies have highlighted the compound's potential as a selective inhibitor of cyclooxygenase (COX) enzymes, with some derivatives achieving impressive selectivity indices .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives is well-documented:

  • Broad Spectrum Activity : Research suggests that this compound exhibits activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Comparative Analysis with Other Pyrazole Derivatives

Compound NameBiological ActivityIC50_{50} (μM)Selectivity Index
This compoundAnti-inflammatory and antimicrobialTBDTBD
Compound A (Celecoxib derivative)COX inhibition5.63>14
Compound B (Novel pyrazole hybrid)Anti-inflammatory0.8575TBD

Key Studies

  • Sivaramakarthikeyan et al. Study : This study reported on the anti-inflammatory activity of various pyrazole derivatives, emphasizing their potential in treating inflammatory conditions without significant gastric toxicity .
  • Abdellatif et al. Research : This investigation focused on the synthesis and screening of substituted pyrazole derivatives for COX inhibition, revealing that certain compounds exhibited superior anti-inflammatory effects compared to traditional NSAIDs .
  • Thangarasu et al. Findings : Highlighted the potent COX-2 inhibitory activity of specific pyrazole compounds, with one showing an IC50_{50} value as low as 3.5 nM, indicating strong therapeutic potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate

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